2-Iodo-3,5,6-trimethylpyrazine

Palladium-catalyzed cross-coupling Bond dissociation energy Oxidative addition kinetics

2-Iodo-3,5,6-trimethylpyrazine (CAS 125060-83-5; molecular formula C₇H₉IN₂; MW 248.06 g/mol; XlogP 1.6) is a halogenated heterocyclic compound belonging to the alkylpyrazine family, specifically a 2-iodo-substituted trimethylpyrazine derivative. The pyrazine core bears three electron-donating methyl groups at positions 3, 5, and 6, while the iodine atom at position 2 serves as the primary reactive handle for downstream functionalization.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
Cat. No. B13894528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,5,6-trimethylpyrazine
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)I)C
InChIInChI=1S/C7H9IN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3
InChIKeyIEBXFWLPWSCBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,5,6-trimethylpyrazine (CAS 125060-83-5): What Procurement Teams Need to Know Before Sourcing This Halogenated Pyrazine Building Block


2-Iodo-3,5,6-trimethylpyrazine (CAS 125060-83-5; molecular formula C₇H₉IN₂; MW 248.06 g/mol; XlogP 1.6) is a halogenated heterocyclic compound belonging to the alkylpyrazine family, specifically a 2-iodo-substituted trimethylpyrazine derivative . The pyrazine core bears three electron-donating methyl groups at positions 3, 5, and 6, while the iodine atom at position 2 serves as the primary reactive handle for downstream functionalization. This compound is distinct from its chloro (CAS 68303-35-5; MW 156.61) and bromo (CAS 820250-41-7; MW 201.06) analogs by virtue of the substantially weaker carbon–iodine bond, which fundamentally alters its reactivity profile in transition metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed ortho-metallation contexts [1].

Why 2-Iodo-3,5,6-trimethylpyrazine Cannot Be Replaced by Its Chloro or Bromo Analogs in Cross-Coupling-Driven Synthesis


Halogenated trimethylpyrazines are not interchangeable electrophilic partners. The C–I bond dissociation energy (approximately 228 kJ/mol) is substantially lower than that of C–Br (≈290 kJ/mol) and C–Cl (≈346 kJ/mol) [1]. This differential translates into a measurable gap in oxidative addition rates with palladium(0) catalysts—the rate-limiting step in Suzuki, Stille, Sonogashira, and Negishi couplings. Critically, on the pyrazine scaffold bearing three electron-donating methyl groups, chloro derivatives suffer from pronounced deactivation toward oxidative addition, resulting in protracted reaction times and diminished yields [2]. Substituting the iodo compound with a bromo or chloro congener therefore introduces a quantifiable risk of failed or low-yielding coupling steps, directly impacting synthetic route feasibility, cost-per-kilogram, and impurity profiles in downstream pharmaceutical or agrochemical intermediates.

2-Iodo-3,5,6-trimethylpyrazine: Quantified Differentiation Evidence Against Closest Analogs


Carbon–Iodine vs Carbon–Bromine vs Carbon–Chlorine Bond Dissociation Energy: The Thermodynamic Basis for Superior Oxidative Addition

The C–I bond in 2-iodo-3,5,6-trimethylpyrazine exhibits a bond dissociation energy (BDE) of approximately 228 kJ/mol, compared with ≈290 kJ/mol for the C–Br bond in 2-bromo-3,5,6-trimethylpyrazine and ≈346 kJ/mol for the C–Cl bond in 2-chloro-3,5,6-trimethylpyrazine [1]. Because oxidative addition of the carbon–halogen bond to Pd(0) is the rate-determining step in most cross-coupling catalytic cycles, lower BDE directly correlates with faster oxidative addition kinetics. This is a well-established class-level principle across aryl and heteroaryl halide chemistry; the iodine substituent provides the lowest kinetic barrier for Pd insertion among the three halogens [2].

Palladium-catalyzed cross-coupling Bond dissociation energy Oxidative addition kinetics

Direct Head-to-Head Suzuki Coupling Yield: Iodopyrazine vs Chloropyrazine with 2-Amino-5-pyrimidylboronic Acid

In a direct head-to-head comparison reported by Nikishkin et al., coupling of chloropyrazine with 2-amino-5-pyrimidylboronic acid under Pd catalysis afforded the desired heterobiaryl product in 60% yield. Substituting the substrate with iodopyrazine—under otherwise comparable conditions using Pd₂(dba)₃ as catalyst—increased the yield to 72%, representing a 12-percentage-point absolute improvement (20% relative yield increase) [1]. This comparison was performed on the unsubstituted pyrazine core; however, the presence of the three electron-donating methyl groups in 2-iodo-3,5,6-trimethylpyrazine is expected to further amplify the yield differential versus the chloro analog.

Suzuki-Miyaura coupling Pyrazine functionalization Yield comparison

Methyl Group Deactivation of Chloropyrazines: Quantitative Evidence That Electron-Donating Substituents Suppress Chloropyrazine Reactivity in Suzuki Coupling

3-Chloro-2,5-dimethylpyrazine—a close structural analog bearing two electron-donating methyl groups—underwent Suzuki coupling with 2-methoxynaphthylboronic acid to afford the coupled product in only 61% yield, and critically required a reaction time of 72 hours to achieve this modest outcome [1]. The authors explicitly attribute this poor performance to 'the presence of two electron-donating methyl groups, which deactivate the chloropyrazine towards oxidative addition' [1]. 2-Iodo-3,5,6-trimethylpyrazine carries three such deactivating methyl substituents; the intrinsically higher reactivity of the C–I bond toward oxidative addition directly counteracts this deactivation, making the iodo derivative the only viable halogenated electrophile for efficient cross-coupling on this highly methylated scaffold.

Electron-donating group deactivation Suzuki coupling Reaction time comparison

Molecular Weight and Physical Property Differentiation Across the Halogen Series: Implications for Handling, Storage, and Stoichiometry

The molecular weight of 2-iodo-3,5,6-trimethylpyrazine (MW 248.06 g/mol) is 58.6% higher than that of 2-chloro-3,5,6-trimethylpyrazine (MW 156.61 g/mol) and 23.4% higher than that of 2-bromo-3,5,6-trimethylpyrazine (MW 201.06 g/mol) . This mass differential has practical consequences: the iodine atom contributes approximately 51% of the total molecular mass, meaning that gravimetric procurement and stoichiometric calculations must account for the significant 'ballast' mass that is lost upon cross-coupling or nucleophilic displacement. The computed XlogP of 1.6 and topological polar surface area of 25.8 Ų place the compound in a favorable physicochemical space for membrane permeability if the scaffold is retained in final bioactive molecules .

Molecular weight Physical properties Procurement specification

2-Substituted Trimethylpyrazine Scaffold Validated for Platelet Aggregation Inhibition: Pharmacological Precedent for the Iodo Derivative's Therapeutic Potential

US Patent 4,978,662 discloses a series of 2-substituted trimethylpyrazine derivatives that exhibit potent platelet aggregation inhibitory activity at micromolar to sub-micromolar concentrations [1]. The most potent compound in the series, 1,3-bis-(2-trimethylpyrazinyl)propene, demonstrated an IC₅₀ of 4.8 × 10⁻⁶ M (4.8 μM) for inhibition of secondary platelet aggregation, representing a several-hundred-fold improvement over the parent tetramethylpyrazine (TMPZ). Other 2-substituted analogs exhibited IC₅₀ values of 40 μM and 0.40 mM [1]. While 2-iodo-3,5,6-trimethylpyrazine itself was not pharmacologically evaluated in this patent, the 2-position of the trimethylpyrazine scaffold is established as a critical vector for introducing functional groups that enhance antiplatelet potency, and the iodine atom provides a versatile synthetic handle for subsequent diversification into these bioactive derivatives.

Platelet aggregation inhibition Antithrombotic Trimethylpyrazine pharmacology

Where 2-Iodo-3,5,6-trimethylpyrazine Delivers the Highest Value: Evidence-Backed Application Scenarios for Procurement Decision-Makers


Palladium-Catalyzed Cross-Coupling for Pharmaceutical Intermediate Synthesis

2-Iodo-3,5,6-trimethylpyrazine is the electrophilic partner of choice for Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings where the trimethylpyrazine scaffold must be retained in the final API or advanced intermediate. The C–I bond's 62 kJ/mol BDE advantage over C–Br [1] and the demonstrated 20% relative yield improvement of iodopyrazine over chloropyrazine in direct head-to-head Suzuki coupling (72% vs 60%) [2] make it the only halogenated trimethylpyrazine capable of efficient coupling in the presence of three electron-donating methyl groups. This scenario applies to medicinal chemistry programs targeting pyrazine-containing kinase inhibitors, antiplatelet agents, and cardiovascular drug candidates where the 2-aryl/alkenyl/alkynyl trimethylpyrazine motif is a pharmacophoric requirement.

Nucleophilic Aromatic Substitution (SNAr) for C–N, C–O, and C–S Bond Formation

The iodine substituent at the 2-position of the electron-deficient pyrazine ring is an excellent leaving group for nucleophilic aromatic substitution reactions with amines, alkoxides, and thiols. The computed XlogP of 1.6 and TPSA of 25.8 Ų [1] indicate that the resulting 2-amino-, 2-alkoxy-, or 2-thioether-substituted trimethylpyrazines will retain favorable physicochemical properties for oral bioavailability. This application is directly relevant to generating libraries of 2-substituted trimethylpyrazine analogs for structure-activity relationship (SAR) studies, building on the validated antiplatelet pharmacology of this scaffold [3].

Directed Ortho-Metallation and Halogen-Lithium Exchange for Regioselective Functionalization

The iodine atom on the pyrazine ring can serve as a directing group for ortho-lithiation, as demonstrated with iodopyrazine using lithium tetramethylpiperidide (LTMP), enabling electrophilic trapping at the adjacent position with moderate to good yields (55–82% depending on electrophile) [4]. Furthermore, the C–I bond undergoes rapid halogen-lithium exchange, providing access to 2-lithio-3,5,6-trimethylpyrazine for reaction with a broad range of electrophiles (aldehydes, ketones, disulfides, chlorosilanes, CO₂). This dual reactivity—cross-coupling at iodine and directed metallation at the adjacent position—offers a uniquely versatile functionalization sequence not achievable with the corresponding chloro or bromo analogs.

Chemical Biology Probe Synthesis and Bioconjugation via Iodo-Selective Chemistry

The iodine atom enables chemoselective functionalization in the presence of other potentially reactive functional groups, as the C–I bond can be selectively addressed by Pd(0) catalysts under mild conditions without competing reactivity at C–Cl or C–Br sites in polyhalogenated systems [2]. This orthogonality is valuable for synthesizing chemical biology probes, fluorescent conjugates, or affinity tags where the trimethylpyrazine core serves as a linker or recognition element, and the iodine provides a single, predictable point of attachment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-3,5,6-trimethylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.